molecular formula C12H6Cl4 B1212387 3,4,4',5-Tetrachlorobiphenyl CAS No. 70362-50-4

3,4,4',5-Tetrachlorobiphenyl

Cat. No.: B1212387
CAS No.: 70362-50-4
M. Wt: 292 g/mol
InChI Key: BHWVLZJTVIYLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,4',5-Tetrachlorobiphenyl, also known as PCB 81, is a specialized congener of the polychlorinated biphenyl (PCB) family, identified by the CAS Number 70362-50-4. With the molecular formula C12H6Cl4 and a molecular weight of approximately 291.99 g/mol, it is classified as a coplanar or "dioxin-like" PCB . These compounds are recognized for their significant environmental persistence and potential to produce toxic effects analogous to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . This congener is of high value in environmental science and toxicology research, particularly for studying the mechanisms and impacts of dioxin-like pollutants. Its primary biological activity is mediated through the binding and activation of the aryl hydrocarbon receptor (AhR) pathway . Upon cellular entry, it triggers a cascade of events, including the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1 . Researchers utilize PCB 81 to model and investigate the consequences of AhR activation, which includes studies on endocrine disruption, oxidative stress, and impaired cellular function . In vascular research, this congener has been shown to induce oxidative stress and disrupt endothelial barrier function in cell culture models, processes that can be attenuated by antioxidants and AhR antagonists . Furthermore, its presence as a background contaminant in the general population, often quantified in human serum studies, makes it a relevant subject for risk assessment and understanding the long-term health effects of low-level chronic exposure . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trichloro-5-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWVLZJTVIYLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074209
Record name 3,4,4',5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70362-50-4
Record name PCB 81
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70362-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,4',5-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,4',5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,4',5-Tetrachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,4',5-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R8ZU2864J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence, Distribution, and Fluxes

Global and Regional Environmental Prevalence of 3,4,4',5-Tetrachlorobiphenyl

This compound, also known as PCB 81, is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that are widespread environmental pollutants. unicartagena.edu.coresearchgate.net Although not believed to occur naturally, PCBs have been detected in various environmental matrices across the globe, including air, water, soil, and sediment. researchgate.netcpcb.nic.inhmdb.ca Their presence in the environment is a result of industrial activities, and their persistence allows for long-range atmospheric transport, leading to global distribution. cpcb.nic.in

The prevalence of PCB 81 and other PCBs varies by location, with higher concentrations generally found in industrialized and urban areas. cpcb.nic.inresearchgate.net For instance, studies in Bursa, Turkey, revealed that the highest total PCB concentrations were in industrial areas, while the lowest were in rural locations. researchgate.net Similarly, a study of reservoirs with different catchment characteristics showed varying concentrations of PCB congeners, including PCB 81, with the highest levels often associated with urban and industrial impacts. pjoes.com In North America, elevated PCB concentrations are often found near historical sources like landfills and contaminated sites. ccme.ca

Data from various regions highlight the presence of this compound in different environmental compartments. For example, in sediment samples from three reservoirs in Poland, PCB-81 was detected, with concentrations differing among the sites. pjoes.com In the Indiana Harbor and Ship Canal (IHSC) in the United States, which has a history of industrial contamination, numerous PCB congeners have been identified in sediment cores. nih.gov

Sources and Anthropogenic Contributions of this compound to Environmental Compartments

The primary source of this compound and other PCBs in the environment is anthropogenic. researchgate.nethmdb.ca Historically, commercial PCB mixtures, such as Aroclors, were widely used in industrial applications, including as coolants and lubricants in electrical equipment like transformers and capacitors. unicartagena.edu.coccme.ca Although the production of PCBs has been banned in many countries since the late 1970s, they continue to be released into the environment from several sources. ccme.caontosight.ai

Environmental contamination can occur through:

Leaching from landfills and waste disposal sites: Improperly disposed of PCB-containing materials can release these compounds into the surrounding soil and water. unicartagena.edu.co

Volatilization from contaminated materials: PCBs can volatilize from sources such as old electrical equipment and contaminated soils, entering the atmosphere. cpcb.nic.in

Atmospheric deposition: Once in the atmosphere, PCBs can be transported over long distances and deposited in remote areas through wet and dry deposition. cpcb.nic.in

Industrial emissions and byproducts: While intentional production has ceased, some PCBs can be unintentionally produced as byproducts in certain industrial processes. For example, specific PCB congeners have been identified as byproducts of polymer sealant manufacturing. acs.org

The historical use of commercial PCB mixtures is a significant contributor to the current environmental burden. For instance, in Argentina, peak PCB concentrations in sediment cores coincided with the period of maximum PCB usage in the country between 1973 and 1980. researchgate.net The congener profile in environmental samples can sometimes provide clues about the original source, although weathering and degradation processes can alter these profiles over time. nih.gov

Spatial and Temporal Trends of this compound Concentrations in Abiotic Matrices

The concentrations of this compound and other PCBs in abiotic matrices like sediment and air show significant spatial and temporal variations.

Spatial Trends: Spatially, PCB concentrations are generally higher near urban and industrial centers. A study in Bursa, Turkey, found that total PCB concentrations in olive land soils ranged from 8.3 ± 3.31 ng/g dry matter (DM) in a rural area to 15.4 ± 3.3 ng/g DM in an industrial area. researchgate.net In a study of three reservoirs, the highest PCB concentrations were observed at the site with high urban impact. pjoes.com Similarly, in the Indiana Harbor and Ship Canal, a general trend of increasing hydroxylated PCB concentrations (metabolites of PCBs) was observed from the harbor to the branches of the canal, indicating localized sources. nih.gov

Temporal Trends: Temporal trend studies, primarily from the Northern Hemisphere, have generally shown a decrease in PCB concentrations in the environment following the ban on their production. conicet.gov.ar A long-term study in the Río de la Plata estuary in Argentina (1970–2017) also revealed exponentially decreasing trends for PCBs in fish, settling material, and sediment cores. researchgate.netconicet.gov.ar The study identified peak concentrations in a sediment core corresponding to the period of maximum PCB use in Argentina (1973–1980). researchgate.net More recent pulse discharges were also noted, likely related to the banning of PCBs in 2001–2002. researchgate.net These decreasing trends provide evidence for the effectiveness of control measures. conicet.gov.ar

Table 1: Temporal Trends of PCB Concentrations in the Río de la Plata Estuary

Data sourced from a long-term study in the Río de la Plata estuary, Argentina, showing the effectiveness of control measures on PCB concentrations. researchgate.netconicet.gov.ar

Inter-compartmental Exchange Dynamics of this compound (e.g., air-water, sediment-water partitioning)

The movement of this compound between different environmental compartments (air, water, sediment) is governed by its physicochemical properties and environmental conditions.

Air-Water Partitioning: The partitioning between air and water is described by the octanol-air partition coefficient (KOA) and Henry's Law constant. The KOA for various PCB congeners has been shown to be exponentially proportional to the reciprocal of temperature. oup.com This indicates that temperature plays a crucial role in the volatilization of PCBs from water to air.

Sediment-Water Partitioning: The partitioning of PCBs between sediment and water is a key process influencing their fate and bioavailability. This partitioning is often described by the sediment-water partition coefficient (Kd), which is influenced by the organic carbon content of the sediment and the octanol-water partition coefficient (Kow) of the specific PCB congener. dioxin20xx.orgnih.gov Generally, PCBs with higher chlorination levels adsorb more strongly to sediment. who.int

Studies have shown that the sediment/water partition coefficient for PCBs is high, but can be an order of magnitude lower than for other lipophilic compounds like polycyclic aromatic hydrocarbons (PAHs). nih.gov This suggests that while a significant portion of PCBs is associated with suspended and colloidal fractions, a fraction is also transported in a dissolved form in the aqueous phase. nih.gov In low-energy environments, the dominant form of PCBs is associated with suspended and colloidal fractions, with a partition coefficient (concentration in sediment to aqueous phase) in the range of 103–104 l/kg. nih.gov

The presence of dissolved organic matter (DOM) in porewater can also affect the partitioning behavior. Aeration of anoxic porewater has been shown to increase the partitioning of tetrachlorobiphenyl to DOM. oakland.edu

Table 2: Sediment-Water Partition Coefficients for Selected PCB Congeners

Log Kow values are indicative of the tendency of a chemical to partition between octanol (B41247) (a surrogate for organic matter) and water. Higher values indicate a greater tendency to adsorb to sediment. cornell.edu

Environmental Fate and Transport Mechanisms

Persistence and Natural Degradation Pathways of 3,4,4',5-Tetrachlorobiphenyl

This compound is known for its environmental persistence, a characteristic of highly chlorinated PCBs. cpcb.nic.in However, it can undergo slow degradation through various natural pathways.

Photodegradation, or photolysis, is a significant abiotic degradation process for PCBs in aquatic environments. cpcb.nic.in The process involves the absorption of light energy, leading to the cleavage of carbon-chlorine bonds. For tetrachlorobiphenyls, the estimated tropospheric lifetime due to reaction with hydroxyl radicals ranges from 25 to 60 days. nih.gov

The mechanism of photodegradation for PCBs generally involves reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, leading to the formation of less chlorinated congeners. researchgate.net The specific kinetics and mechanisms for this compound are influenced by environmental conditions such as the presence of photosensitizers (e.g., humic substances) and the solvent matrix. nih.gov For instance, studies on other tetrachlorobiphenyl isomers have shown that the presence of surfactants and humic materials can accelerate photodecay by acting as hydrogen sources, although high concentrations of humic materials can also retard the reaction by acting as a photochemical quencher. nih.gov The photodecay of 2,3,4,5-tetrachlorobiphenyl (B164871) has been investigated in surfactant-aided soil-washing processes, highlighting the role of photoreduction. nih.gov

Table 1: Factors Influencing Photodegradation of Tetrachlorobiphenyls

FactorEffect on PhotodegradationReference
UV Intensity Increased intensity generally increases the rate of degradation. researchgate.net
Surfactants Can act as a hydrogen source, improving photodecay via photoreduction. nih.gov
Humic Materials (Low Dose) Can act as a supplementary hydrogen source, improving the degradation rate. nih.gov
Humic Materials (High Dose) Can act as a photochemical quencher, retarding the reaction. nih.gov
Solvent The choice of solvent (e.g., methanol, ethanol, 2-propanol) can significantly affect the removal rate and the formation of byproducts. researchgate.net

Under anaerobic conditions, such as those found in sediments, microbial biotransformation is a key degradation pathway for highly chlorinated PCBs like this compound. The primary mechanism is reductive dechlorination, where microorganisms use the chlorinated biphenyl (B1667301) as an electron acceptor, removing chlorine atoms.

A study on anoxic estuarine sediments demonstrated the reductive dechlorination of this compound. The process was found to occur sequentially, with para dechlorination happening before meta dechlorination. nih.gov This specific dechlorination pattern is significant as it reduces the toxicity of the compound, as coplanar PCBs with para chlorines are of particular toxicological concern. The research identified two distinct phylotypes of Chloroflexi as being responsible for these respective dechlorination steps. nih.gov

The rate of reductive dechlorination can be influenced by the concentration of the PCB. In the aforementioned study, dechlorination rates were similar for initial concentrations of 10 and 50 mg L⁻¹ of this compound. nih.gov Other research has shown that for some tetrachlorobiphenyls, the rate of dechlorination is a linear function of the PCB substrate concentration at environmentally relevant levels. acs.org

Table 2: Microbial Reductive Dechlorination of this compound in Anoxic Sediment

Dechlorination StepResponsible Microorganism PhylotypeReference
para dechlorinationCp-1 (Chloroflexi) nih.gov
meta dechlorinationCm-1 (Chloroflexi) nih.gov

Beyond photodegradation, other abiotic chemical transformations can contribute to the degradation of this compound in the environment. In the atmosphere, the primary transformation process for vapor-phase PCBs is the reaction with hydroxyl (OH) radicals. nih.gov The estimated tropospheric lifetimes for tetrachlorobiphenyls due to this reaction are in the range of 25 to 60 days, indicating that this is a significant removal pathway from the atmosphere. nih.gov

In anaerobic sediments, abiotic reduction by certain reduced species can also occur. For instance, studies have suggested that biogenically produced adsorbed Fe(II) species can act as reductants for the abiotic transformation of sediment and soil contaminants, including PCBs. rsc.org

Partitioning Behavior of this compound in Multi-Phase Environmental Systems

The partitioning behavior of this compound between different environmental compartments (air, water, soil, sediment, and biota) is governed by its physical-chemical properties, notably its low water solubility and high lipophilicity. cpcb.nic.inontosight.ai PCBs, in general, have a strong tendency to adsorb to soil and sediment, particularly those with high organic carbon content. who.int

The partitioning between the gas phase and particles in the atmosphere is another critical process that influences its transport. Higher chlorinated congeners tend to be more associated with particulate matter. who.int

Table 3: Physicochemical Properties Influencing Partitioning of this compound

PropertyValue/DescriptionSignificance for PartitioningReference
Molecular Weight 291.988 g/mol Influences volatility and transport. nist.gov
Log Kow (for 3,3',4,4'-TCB) 6.6High lipophilicity, leading to strong partitioning into organic matter and biota. nih.govnih.gov
Water Solubility LowLow solubility in water promotes partitioning to other phases like soil and sediment. cpcb.nic.in
Vapor Pressure LowAffects air-water and air-soil partitioning, with lower volatility for higher chlorinated congeners. ontosight.ai

Long-Range Atmospheric and Hydrological Transport Modeling of this compound

Due to their semi-volatile nature and persistence, PCBs like this compound are subject to long-range environmental transport, allowing them to reach remote areas far from their sources. envirocomp.com The atmosphere is considered the primary medium for the global distribution of these compounds. envirocomp.com

Multimedia environmental transport models are used to understand and predict the long-range transport of PCBs. These models consider the partitioning of the chemical between different environmental compartments and its degradation rates. Modeling studies have indicated that tetrachlorobiphenyls have a significant potential for long-range transport. service.gov.uk The transport process is influenced by factors such as temperature, with a phenomenon known as the "grasshopper effect" or "global fractionation," where semi-volatile compounds are transported from warmer to colder regions of the globe. goldschmidt.info

While specific long-range transport modeling for this compound is not extensively documented in readily available literature, general PCB models provide insight into its likely behavior. For instance, a study investigating atmospheric transport across an urban-alpine boundary did not detect PCB 81 in any of the soil samples, which could be related to its specific transport and deposition characteristics or its relatively low abundance in the source materials. acs.org

Hydrological transport is also a relevant pathway, particularly for PCBs adsorbed to suspended sediments in rivers and other water bodies. The movement and deposition of these contaminated sediments can lead to the redistribution of this compound within aquatic systems.

Bioavailability, Bioaccumulation, and Trophic Transfer Dynamics

Assessment of Bioavailability of 3,4,4',5-Tetrachlorobiphenyl from Diverse Environmental Matrices

The bioavailability of PCBs from environmental media such as soil and sediment is a key factor controlling their entry into food webs. Bioavailability refers to the fraction of a chemical in an environmental matrix that is available for uptake by an organism. itrcweb.org For sediment-associated hydrophobic compounds like this compound, only a portion of the total concentration is actually bioavailable. nih.gov

The process is largely governed by the chemical's partitioning behavior between the solid matrix (sediment or soil particles), pore water, and the organism. Desorption from sediment particles is a critical rate-limiting step. nih.gov Research on similar tetrachlorobiphenyl congeners demonstrates that desorption kinetics can be complex, often showing multiphasic patterns with rapid, slow, and very slow desorbing fractions. nih.govnih.gov The rapidly and slowly desorbing fractions are generally considered to represent the bioavailable portion. nih.govresearchgate.net

Factors influencing the bioavailability of PCBs from sediments include:

Sediment Composition: The amount of organic carbon and black carbon in the sediment can strongly bind PCBs, reducing their availability. researchgate.net

Contaminant Concentration: Some studies have shown that as the total concentration of a PCB congener in sediment increases, the relative size of the bioavailable fraction may decrease. nih.govnih.gov

Organism Behavior: For benthic (sediment-dwelling) organisms, ingestion of contaminated sediment particles can be a significant exposure pathway, potentially making fractions of the chemical available that are not readily released to pore water. nih.govusgs.gov

While these principles apply to PCB 81, specific studies quantifying its desorption rates and bioavailability from various environmental matrices are limited. However, its chemical properties suggest its behavior would be consistent with other hydrophobic, non-polar PCBs.

Uptake and Accumulation Kinetics of this compound in Aquatic and Terrestrial Organisms

Once bioavailable, this compound can be taken up and accumulated by organisms. Bioaccumulation is the net result of the rates of chemical uptake from all sources (water, diet, sediment) and the rates of elimination (including metabolic biotransformation). eeer.org As a persistent compound, PCB 81 is resistant to degradation and is eliminated slowly, leading to its accumulation in biological tissues. clu-in.org

Uptake and accumulation are influenced by both the properties of the chemical and the physiology of the organism. For aquatic organisms, uptake can occur directly from the water across respiratory surfaces like gills, or through the consumption of contaminated food. nih.govmdpi.com For many fish species, dietary intake is considered the dominant pathway for the accumulation of PCBs. nih.gov The efficiency of uptake from the diet and the rate of elimination are key kinetic parameters. Studies on various PCB congeners in fish show that elimination rates tend to decrease as the compound's hydrophobicity (and often, the degree of chlorination) increases. acs.org

Field studies have confirmed the accumulation of PCB 81 in aquatic life. For instance, investigations in the Pearl River Delta in South China identified PCB 81 (measured as part of an 81/87 congener pair) as one of the dominant congeners in the muscle and viscera of several fish species. researchgate.net

The uptake of PCBs like this compound at the cellular level is primarily driven by passive diffusion. Due to their high lipophilicity (fat-solubility), these compounds can readily pass through the lipid bilayer of cell membranes. nih.gov The driving force for this movement is the fugacity gradient between the external environment and the internal tissues of the organism. Fugacity can be conceptualized as the "escaping tendency" of a chemical from a particular phase (e.g., water, air, or lipid). The chemical will move from a phase of high fugacity to one of low fugacity until equilibrium is approached.

At the organismal level, the primary routes of uptake are:

Gill and Skin (Aquatic Organisms): Direct absorption from water via passive diffusion across the gills or epidermis. nih.gov This route is most significant for chemicals dissolved in the water column.

Gastrointestinal Tract (Aquatic and Terrestrial Organisms): Absorption from ingested food or sediment. This is a major pathway for hydrophobic compounds like PCBs that are strongly associated with particulate matter and other organisms. nih.gov The efficiency of absorption from the gut is a critical factor in bioaccumulation. acs.org

Following uptake, this compound is distributed throughout the organism's body. Because of its lipophilic nature, it preferentially partitions into and accumulates in tissues and organs with high lipid content. researchgate.net This leads to a non-uniform distribution within the body.

Common tissues for PCB accumulation include:

Adipose (fat) tissue

Liver

Muscle

Skin

Gonads researchgate.netnih.govsccwrp.org

The concentration of PCBs in fish has been strongly correlated with the lipid content of the tissues. nih.gov Research in the Pearl River Delta specifically detected PCB 81/87 in the muscle and viscera of mandarin fish and tilapia. researchgate.net In another study on Wels catfish, the highest PCB concentrations were found in the abdominal muscle, followed by the dorsal muscle, liver, and intestine. researchgate.net During periods of starvation or stress, an organism may metabolize its fat reserves, which can lead to the redistribution of stored PCBs to other organs, potentially increasing concentrations in critical tissues like the liver. nih.gov

Table 1: Documented Tissue Distribution of PCB 81/87 in Fish Species This table is interactive. Click on the headers to sort.

Species Tissue Type Location of Study
Mandarin Fish (Siniperca kneri) Muscle, Viscera Pearl River Delta, China researchgate.net
Tilapia (Tilapia mossambica) Muscle, Viscera Pearl River Delta, China researchgate.net

Biomagnification and Trophic Transfer Efficiencies of this compound in Food Webs

Biomagnification is the process whereby the concentration of a contaminant increases in successive trophic levels of a food web. nih.gov This occurs when a chemical is persistent, bioaccumulated, and efficiently transferred from prey to predator. PCBs are classic examples of compounds that biomagnify. nih.govresearchgate.net

The potential for a substance to biomagnify is often quantified using the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. usgs.govkarenkiddlab.com For PCBs, TMFs have been shown to be strongly related to their octanol-water partition coefficient (KOW), a measure of hydrophobicity. TMFs for individual PCB congeners generally increase with increasing log KOW up to a certain point. usgs.gov

While a specific TMF for this compound was not found in the reviewed literature, its chemical structure and properties as a persistent, lipophilic compound suggest it has the potential to biomagnify. As a dioxin-like PCB, it is structurally similar to other congeners known to have high biomagnification potential. nih.gov The process involves the efficient transfer of the contaminant through dietary consumption, with predators accumulating higher concentrations than their prey due to the consumption of multiple contaminated prey items over their lifespan and very slow elimination of the compound. eeer.org

Table 2: Illustrative Trophic Magnification Factors (TMFs) for Various PCB Congeners in an Aquatic Food Web This table shows examples of TMFs for other PCB congeners to illustrate the principle of biomagnification. A specific TMF for PCB 81 is not available in the cited literature.

PCB Congener Number of Chlorine Atoms TMF Food Web Location
PCB 52 4 2.5 Lake Hartwell, USA usgs.gov
PCB 101 5 4.8 Lake Hartwell, USA usgs.gov
PCB 118 5 5.0 Lake Hartwell, USA usgs.gov
PCB 138 6 6.0 Lake Hartwell, USA usgs.gov
PCB 153 6 5.1 Lake Mergozzo, Italy researchgate.net
PCB 180 7 6.6 Lake Hartwell, USA usgs.gov

Predictive Modeling Approaches for Bioaccumulation Potential of this compound

Predictive models are essential tools for estimating the bioaccumulation potential of chemicals like this compound, especially when empirical data are scarce. These models integrate chemical properties, environmental conditions, and species-specific biological traits to forecast contaminant concentrations in organisms. sfu.ca

Common modeling approaches include:

Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Models: These models relate the concentration of a chemical in an organism to its concentration in the surrounding environment (water for BCF, water and diet for BAF). They often rely on correlations with the octanol-water partition coefficient (KOW). nih.gov

Food-Web Models: These are more complex models that simulate the transfer of contaminants through multiple trophic levels. sfu.ca They account for uptake from water and the diet, elimination rates, organism growth, and predator-prey relationships to predict concentrations across the entire food web.

Physiologically Based Toxicokinetic (PBTK) Models: These models are more detailed, simulating the absorption, distribution, metabolism, and excretion of a chemical within an individual organism by representing it as a series of interconnected physiological compartments (e.g., blood, liver, fat). nih.gov

These models require specific input parameters, such as the chemical's KOW, metabolic transformation rates, and organism-specific data like lipid content, feeding rates, and growth rates. usgs.govsfu.ca While these modeling frameworks are applicable to PCB 81, their accuracy depends on the availability of high-quality input data for this specific congener. The inclusion of in vitro biotransformation data can significantly improve the accuracy of BCF predictions from such models. nih.gov

Biotransformation and Metabolism in Biological Systems

Enzymatic Pathways of 3,4,4',5-Tetrachlorobiphenyl Metabolism (e.g., Cytochrome P450 Monooxygenases)

The primary enzymatic system responsible for initiating the metabolism of this compound is the cytochrome P450 (CYP) monooxygenase system. nih.govacs.org These enzymes, particularly isoforms in the CYP1 family, play a critical role in the oxidative metabolism of PCBs that exhibit dioxin-like properties, such as this compound (also known as PCB 77). nih.govnih.gov The process involves the introduction of an oxygen atom into the biphenyl (B1667301) structure, leading to the formation of hydroxylated metabolites. nih.gov This initial oxidation is the rate-limiting step for the subsequent metabolic conversion and elimination of the compound.

Hydroxylation is the principal Phase I metabolic reaction for this compound, catalyzed predominantly by CYP enzymes. nih.govresearchgate.net The most widely accepted mechanism for the hydroxylation of PCBs proceeds via the formation of an electrophilic arene oxide intermediate. nih.govbiorxiv.org This intermediate can then rearrange to form various isomeric hydroxylated PCBs (OH-PCBs). nih.gov A second, less common pathway involves the direct insertion of a hydroxyl group onto the aromatic ring. nih.govbiorxiv.org Studies using rat and human CYP1A1 have shown that this enzyme is capable of metabolizing this compound into hydroxylated products. nih.gov The specific position of hydroxylation is influenced by the chlorine substitution pattern and the specific CYP isoform involved. nih.gov

The methylsulfonylation pathway represents a more complex metabolic route that begins with the formation of an arene oxide intermediate. This intermediate can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferase (GST). acs.org Following a series of enzymatic steps involving cleavage of the glutathione conjugate and subsequent methylation, methylsulfonyl-PCB metabolites (MeSO₂-PCBs) are formed. acs.org However, the formation of these metabolites is highly structure-dependent. nih.govacs.org PCBs that are most likely to be metabolized to methyl sulfones typically have adjacent, unsubstituted carbon atoms (vicinal hydrogens) at the meta-para (3,4) positions or specific chlorine substitution patterns like 2,5- or 2,3,6-substitution. nih.govacs.org The structure of this compound is not considered ideal for this pathway, and studies in poplar trees and switchgrass found no evidence of methylsulfonyl metabolite formation. nih.gov

Following hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate excretion. nih.govacs.org The most common conjugation reactions are glucuronidation and sulfation. nih.gov

Glucuronidation involves the attachment of glucuronic acid to the hydroxyl group of the OH-PCB, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netSulfation involves the addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs). nih.govresearchgate.net

Many OH-PCBs are effective substrates for these conjugation reactions. nih.gov However, the efficiency of glucuronide and sulfate conjugate formation is highly dependent on the specific structure of the OH-PCB metabolite. nih.gov Certain OH-PCBs are known to be persistent in serum, suggesting that they are poor substrates for these conjugation enzymes. nih.gov Furthermore, there is evidence that some OH-PCBs can inhibit the glucuronidation and sulfation reactions, potentially contributing to their own persistence and that of other metabolites. nih.gov In studies with channel catfish, both glucuronidation and sulfonation of hydroxylated metabolites of this compound have been demonstrated. nih.gov

Identification and Characterization of Metabolites and Conjugates of this compound

A variety of metabolites of this compound have been identified in different biological systems. The primary products are monohydroxylated derivatives, although dechlorinated and dihydroxylated metabolites have also been reported.

In mammals, key metabolites identified include:

4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl (4-OH-TCB or 4'OH-CB79) : This is a major metabolite found in rats, including pregnant females and their fetuses, as well as in human CYP1A1 incubations. nih.govnih.gov

5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5-OH-TCB) : Detected in various wildlife species and in poplar plants. nih.govnih.gov

6-hydroxy-3,3',4,4'-tetrachlorobiphenyl (6-OH-TCB) : Also found in several wildlife species and is a major metabolite in poplar plants. nih.govnih.gov

4'-hydroxy-3,3',4-trichlorobiphenyl (4'-OH-CB35) : A dechlorinated metabolite produced by rat CYP1A1, demonstrating that metabolism can alter the chlorine substitution pattern. nih.gov

In plants, particularly poplars, the metabolic profile differs from that in mammals. The major identified metabolite was 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl, while 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl was a minor product found only in the roots. nih.gov Notably, the major mammalian metabolite, 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl, was not detected in poplar samples. nih.gov

The table below summarizes the major metabolites identified in various studies.

Metabolite NameAbbreviationBiological SystemReference
4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl4-OH-TCB / 4'OH-CB79Rat, Human (in vitro), Catfish nih.govnih.govnih.gov
5-hydroxy-3,3',4,4'-tetrachlorobiphenyl5-OH-TCBRat, Harbour porpoise, Harbour seal, Common tern, Eider duck, Poplar nih.govnih.gov
6-hydroxy-3,3',4,4'-tetrachlorobiphenyl6-OH-TCBRat, Harbour porpoise, Harbour seal, Common tern, Eider duck, Poplar nih.govnih.gov
4'-hydroxy-3,3',4-trichlorobiphenyl4'-OH-CB35Rat (in vitro) nih.gov
2-hydroxy-3,3',4,4'-tetrachlorobiphenyl2-OH-TCBCatfish nih.gov

Comparative Metabolism of this compound Across Diverse Taxa (e.g., plants, invertebrates, vertebrates)

Significant differences exist in the metabolism of this compound across various taxonomic groups. These variations reflect fundamental differences in their enzymatic machinery, particularly the expression and activity of CYP enzymes.

Vertebrates:

Mammals: In vitro studies using liver microsomes from rats, harbour porpoises, and harbour seals show a clear ability to metabolize this compound. nih.gov The metabolic activity in these species correlates with their ethoxyresorufin-O-deethylase (EROD) activity, an indicator of CYP1A enzyme function. nih.gov Recombinant rat CYP1A1 exhibits much higher metabolizing activity than human CYP1A1. nih.gov Interestingly, rat CYP1A1 can produce both hydroxylated and dechlorinated metabolites, whereas human CYP1A1 only produces the hydroxylated form. nih.gov

Birds: Liver microsomes from birds, such as the common tern and eider duck, are also capable of metabolizing the compound, with activity correlating to EROD levels. nih.gov

Fish: In stark contrast to mammals and birds, fish species like rainbow trout and flounder showed no observable metabolism of this compound in vitro, even with elevated EROD activity in the trout. nih.gov This suggests that while fish may possess the relevant enzymes, they are inefficient at metabolizing this specific congener, contributing to its bioaccumulation in aquatic food webs. nih.gov However, studies in catfish have detected hydroxylated metabolites, indicating some capacity for biotransformation in certain fish species. nih.gov

Invertebrates:

Information on the metabolism of this compound in invertebrates is less detailed in the provided context. However, the general principles of biotransformation via oxidative pathways are conserved in many invertebrate species, though often at lower rates than in vertebrates.

Plants:

Plants have demonstrated the ability to take up and metabolize PCBs. acs.orgnih.gov Studies with whole poplar plants showed that they can hydroxylate this compound, with 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl being the major metabolite. nih.govnih.gov This suggests that the metabolic pathway in poplars differs from that in mammals. nih.gov The metabolism is also plant-specific; while hybrid poplars could hydroxylate the compound, switchgrass could not. nih.govacs.org Plant cell cultures of tomato, lettuce, and Paul's Scarlet rose have also been shown to hydroxylate this compound. acs.org

The following table provides a comparative overview of the metabolic capacity for this compound across different taxa.

TaxonExample SpeciesMetabolic CapacityKey FindingsReference
MammalsRat, Human, Harbour Seal, Harbour PorpoiseActiveMetabolism correlates with CYP1A (EROD) activity. Rat CYP1A1 is more active than human CYP1A1 and can dechlorinate the compound. nih.govnih.gov
BirdsCommon Tern, Eider DuckActiveMetabolism correlates with CYP1A (EROD) activity. nih.gov
FishRainbow Trout, Flounder, CatfishVery Low to NoneNo metabolism observed in trout or flounder despite EROD activity. Some hydroxylated metabolites found in catfish. nih.govnih.gov
PlantsPoplar, Switchgrass, TomatoVariablePoplar hydroxylates to 6-OH-TCB; Switchgrass does not. Metabolism is species-dependent. nih.govacs.orgnih.gov

Factors Modulating Biotransformation Rates and Pathways of this compound

The rate and outcome of this compound biotransformation are influenced by a range of biological and environmental factors.

Enzyme Induction: The expression of CYP enzymes can be induced by exposure to various chemicals. For example, treatment with 3-methylcholanthrene (MC), an inducer of CYP1A enzymes, markedly increases the hydroxylation of coplanar PCBs in rats and hamsters. nih.gov This indicates that prior or concurrent exposure to other pollutants can significantly alter the metabolic rate of this compound.

Species-Specific Enzyme Characteristics: The structure of the CYP enzyme itself is a critical factor. Minor differences in the amino acid sequence of the substrate-binding cavity between rat and human CYP1A1 are thought to explain the significant differences in their metabolic activity and the types of products formed. nih.gov

Chlorine Substitution Pattern: The number and position of chlorine atoms on the biphenyl rings are key determinants of metabolic susceptibility. acs.org The specific 3,4,4',5- substitution pattern of this congener influences which CYP isoforms can bind and metabolize it and the positions on the molecule that are susceptible to attack.

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques for 3,4,4',5-Tetrachlorobiphenyl in Complex Environmental and Biological Matrices

The initial and most critical step in the analysis of this compound is its effective extraction from the sample matrix. The choice of technique depends on the matrix type, whether environmental (soil, sediment, water) or biological (tissues, serum). Common objectives are to isolate the analyte from interfering substances and concentrate it to detectable levels. researchgate.net

For solid and semi-solid samples like soil, sediment, and biological tissues, established methods include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction. nih.govepa.gov PLE, an automated technique, uses elevated temperatures and pressures to rapidly extract analytes using less solvent than traditional Soxhlet extraction. nih.gov Solvent systems such as acetone/hexane or acetone/dichloromethane are frequently employed for these methods. nih.gov Biological tissues are often homogenized and mixed with a drying agent like sodium sulfate (B86663) before extraction. nih.gov

Aqueous samples present a different challenge due to the hydrophobic nature of PCBs. epa.gov Techniques for water samples include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). cdc.gov SPE involves passing the water sample through a cartridge containing a solid adsorbent that retains the PCBs, which are then eluted with a small volume of solvent. researchgate.net

Following extraction, a cleanup step is almost always necessary to remove co-extracted interfering compounds (e.g., lipids from biological samples, sulfur from sediments). cdc.gov This is commonly achieved using column chromatography with adsorbents like silica (B1680970) gel, Florisil, or activated carbon. cdc.govresearchgate.net

Table 1: Common Extraction Techniques for this compound

Chromatographic Separation Methods for this compound and its Metabolites (e.g., GC-MS, GC-ECD, LC-MS/MS)

Gas chromatography (GC) is the cornerstone for separating PCB congeners. cdc.gov When coupled with detectors like an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), it provides a powerful tool for analysis. epa.govresearchgate.net

Gas Chromatography-Electron Capture Detector (GC-ECD): This has historically been a widely used technique for PCB analysis due to its high sensitivity to halogenated compounds. epa.govalphalab.com While effective, it can be prone to interferences and provides less definitive identification than mass spectrometry. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for unambiguous identification and quantification. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fingerprint for this compound. epa.govupb.ro High-resolution gas chromatography (HRGC) combined with high-resolution mass spectrometry (HRMS) is considered the "gold standard," offering exceptional sensitivity and selectivity, which is crucial for analyzing toxic congeners at trace levels. organomation.comnih.gov More recent advancements in gas chromatography-tandem mass spectrometry (GC-MS/MS) also provide high sensitivity and selectivity, making it a reliable alternative to HRMS. thermofisher.comgcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While GC-based methods are dominant, LC-MS/MS can be employed, particularly for the analysis of more polar PCB metabolites, such as hydroxylated PCBs (OH-PCBs). nih.govscielo.br

Congener-Specific Analysis and Isomer Differentiation

Analyzing PCBs as commercial mixtures (e.g., Aroclors) is often inadequate for risk assessment because the toxicity varies dramatically between individual congeners. alphalab.com this compound (PCB 81) is a non-ortho, dioxin-like PCB, making its specific quantification critical. nih.gov

Congener-specific analysis aims to separate and quantify each of the 209 possible PCB compounds. epa.gov A major analytical challenge is the co-elution of different congeners on a single GC column. epa.gov For instance, the pair PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) and PCB 110 are known to be difficult to separate. cdc.gov To overcome this, analysts often use dual-column chromatography, where two columns with different stationary phases are used for confirmation. epa.gov The use of long, narrow-bore capillary columns (e.g., 50-60 m) with phases like DB-5 is common to achieve the necessary resolution. cdc.gov

Mass Spectrometric Detection, Identification, and Isotope Dilution Quantitation of this compound

Mass spectrometry provides definitive identification of this compound based on its molecular mass and fragmentation patterns. upb.ro For tetrachlorobiphenyls, the molecular ion cluster will exhibit a characteristic pattern due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The nominal molecular weight of this compound is 292 g/mol . nih.gov

The most accurate method for quantification is isotope dilution mass spectrometry (IDMS). nih.govnih.gov This technique involves "spiking" the sample with a known amount of an isotopically labeled version of the target analyte, typically this compound labeled with Carbon-13 (¹³C₁₂-PCB 81), before extraction. oup.comisotope.com Because the labeled standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and analysis, correcting for any sample loss during preparation. nih.gov The ratio of the response of the native congener to the labeled congener is used for precise and accurate quantification, making IDMS the definitive method for trace-level analysis. nih.govoup.com

Method Validation, Quality Assurance, and Quality Control Protocols for this compound Analysis

Rigorous quality assurance and quality control (QA/QC) protocols are essential to ensure the reliability of analytical data. pcbnet.compcbtok.com Method validation involves demonstrating that an analytical procedure is suitable for its intended purpose. gcms.czedqm.eu Key validation parameters include:

Linearity: Establishing a calibration curve over a range of concentrations to demonstrate a proportional response. thermofisher.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. oup.comgcms.cz

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed by analyzing certified reference materials (CRMs). oup.comgcms.cz Precision measures the reproducibility of the results, typically expressed as the relative standard deviation (RSD) of replicate measurements. gcms.cz

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components. edqm.eu

Routine QA/QC procedures include the analysis of method blanks to check for contamination, laboratory control samples to monitor method performance, and matrix spikes to assess matrix effects. nih.gov The use of surrogate recovery standards (compounds similar to the analyte but not expected in the sample) in every sample is a standard practice to monitor the efficiency of the extraction and cleanup steps. nih.gov

Ecological Risk Assessment Frameworks and Methodologies

Methodologies for Modeling Environmental Exposure Pathways of 3,4,4',5-Tetrachlorobiphenyl

Modeling the environmental exposure pathways of this compound is crucial for predicting its concentration in different environmental media and subsequent uptake by organisms. Various mathematical models are employed for this purpose, ranging from simple screening models to complex, site-specific dynamic models. nih.gov

Multimedia Fate and Transport Models: These models are fundamental in assessing the distribution of this compound across air, water, soil, and sediment. nih.govepa.gov They consider the chemical's physical and chemical properties, such as its low water solubility and vapor pressure, which influence its partitioning between these compartments. epa.gov The models incorporate key environmental processes including:

Volatilization: The transfer from water or soil to the atmosphere.

Sorption: The attachment to sediment and soil particles. epa.gov

Deposition: The settling of airborne particles onto land and water surfaces.

Advection and Dispersion: The movement within water bodies and the atmosphere. epa.gov

Fugacity-based models are a common type of multimedia fate model that predicts the chemical's distribution based on its tendency to escape from different environmental phases. nerc.ac.uk More advanced dynamic coupled multimedia fate and hydrobiogeochemical transport models, such as the Integrated Catchment (INCA) Contaminants model, can simulate the behavior of PCB congeners on a daily time step, accounting for the influence of hydrology, sediment fluxes, and organic carbon dynamics. nerc.ac.uk Nested exposure models (NEMs) offer a global perspective with high spatial resolution for specific target regions, which can be valuable for understanding the long-range atmospheric transport of PCBs like this compound. rsc.org

Bioaccumulation Models: Due to its lipophilic nature, this compound has a high potential for bioaccumulation in organisms and biomagnification through the food chain. cdc.gov Bioaccumulation models are used to estimate the concentration of the compound in various organisms. These models consider factors such as:

Dietary uptake from contaminated food sources. cdc.govtrulawsuitinfo.com

Respiratory uptake from contaminated air or water.

The organism's metabolism and excretion rates.

Food chain models are often integrated with multimedia fate and transport models to provide a comprehensive picture of exposure for organisms at different trophic levels.

The following table provides an overview of different modeling approaches for this compound.

Model TypeDescriptionKey Processes ModeledApplication for this compound
Multimedia Fate and Transport Models Predicts the distribution of the chemical in air, water, soil, and sediment.Volatilization, sorption, deposition, advection, dispersion.Estimating environmental concentrations and persistence.
Fugacity Models A type of multimedia model that uses the concept of "escaping tendency" to predict chemical partitioning.Equilibrium partitioning between environmental compartments.Screening-level risk assessment and understanding environmental distribution.
Dynamic Coupled Models (e.g., INCA) Integrates contaminant fate with hydrological and biogeochemical processes.Daily fluctuations in water flow, sediment transport, and organic carbon cycling.Site-specific risk assessments and predicting the impact of events like floods. nerc.ac.uk
Nested Exposure Models (NEMs) Global scale models with high-resolution capabilities for specific areas.Long-range atmospheric transport and deposition.Assessing the contribution of distant sources to local contamination. rsc.org
Bioaccumulation Models Estimates the uptake and accumulation of the chemical in organisms.Dietary and respiratory uptake, metabolism, excretion.Predicting concentrations in wildlife and assessing risks to higher trophic levels.

Approaches for Uncertainty Analysis in Ecological Risk Characterization of this compound

Uncertainty is an inherent component of ecological risk assessment, and its characterization is essential for transparent and robust decision-making. epa.gov For this compound, uncertainties can arise from various sources, including the measurement of environmental concentrations, the estimation of exposure parameters, and the extrapolation of toxicological data. oup.com

Probabilistic Risk Assessment (PRA): PRA techniques are employed to quantify the uncertainty and variability in risk estimates. epa.gov Instead of using single point estimates for input parameters, PRA uses probability distributions to represent the range of possible values. epa.gov This results in a probability distribution of risk, which provides a more complete picture of the potential for adverse effects.

Monte Carlo Analysis: This is a widely used probabilistic technique in ecological risk assessment. researchgate.net It involves repeatedly sampling from the probability distributions of input variables to generate a large number of possible outcomes. researchgate.netnih.gov The resulting distribution of outcomes provides an estimate of the uncertainty in the risk prediction. researchgate.netnih.gov For this compound, Monte Carlo analysis can be used to:

Propagate the uncertainty in environmental concentration data.

Account for variability in the diet and feeding rates of wildlife.

Assess the impact of uncertainty in toxicological reference values.

Bayesian Monte Carlo Analysis: This approach combines prior knowledge with new data to update the understanding of uncertainty. nih.gov It can be particularly useful in data-poor situations where expert judgment can be formally incorporated into the analysis. nih.gov

Key Sources of Uncertainty in the Ecological Risk Characterization of this compound:

Source of UncertaintyDescriptionApproaches to Address
Measurement Uncertainty Errors and variability in the analytical methods used to quantify this compound in environmental samples.Quality assurance/quality control (QA/QC) procedures, use of certified reference materials, and statistical analysis of replicate samples.
Model Uncertainty Simplifications and assumptions made in the environmental fate and bioaccumulation models.Model validation with field data, sensitivity analysis to identify influential parameters, and use of multiple models to compare predictions.
Parameter Uncertainty Lack of precise knowledge about the values of input parameters in the models (e.g., partition coefficients, degradation rates).Use of probability distributions to represent parameter uncertainty in probabilistic models like Monte Carlo simulations.
Toxicological Uncertainty Extrapolation of toxicity data from laboratory species to wild populations and from one toxicological endpoint to another.Use of species sensitivity distributions and assessment factors to account for interspecies differences.
TEF Uncertainty The Toxic Equivalency Factor (TEF) for this compound has its own associated uncertainty, which can significantly impact the overall uncertainty of the Toxic Equivalent (TEQ). oup.comSensitivity analysis to determine the contribution of the TEF to overall uncertainty and the use of probabilistic TEF distributions.

Frameworks for Prioritizing Polychlorinated Biphenyl (B1667301) Congeners in Environmental Management, with an Emphasis on this compound

With 209 different PCB congeners, it is impractical and unnecessary to manage them all with the same level of concern. nih.gov Prioritization frameworks are therefore essential for focusing resources on the congeners that pose the greatest risk to the environment. nih.govnih.gov These frameworks typically consider a combination of factors related to a congener's toxicity, persistence, bioaccumulation potential, and environmental prevalence.

The Toxic Equivalency (TEQ) Approach: For dioxin-like PCBs, including this compound, the TEQ methodology is a primary tool for prioritization. epa.govwa.gov This approach uses Toxic Equivalency Factors (TEFs) to express the toxicity of a congener relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govusask.ca The TEQ of a mixture is calculated by summing the products of the concentration of each dioxin-like congener and its respective TEF. vu.nl

This compound (PCB 81) is recognized as a dioxin-like compound and has been assigned a TEF by the World Health Organization (WHO). usask.causgs.gov This allows for its contribution to the total dioxin-like toxicity of a PCB mixture to be quantified and compared with other congeners.

Risk-Based Prioritization Frameworks: More comprehensive frameworks go beyond just the TEF and incorporate other risk-related factors. A multiple-lines-of-evidence approach can be used to prioritize chemicals by considering: nih.govnih.gov

Predicted Environmental Concentrations: Modeled or measured concentrations in relevant environmental media like sediment and water.

Comparison to Benchmarks: Comparing concentrations to established sediment or water quality guidelines. oaepublish.com

Toxicological Potency: Using data from high-throughput screening assays to assess a congener's potential to cause adverse biological effects.

Bioaccumulation Potential: Factors such as the octanol-water partitioning coefficient (Kow) can be used to predict the likelihood of a congener accumulating in organisms.

The following table outlines the key criteria used in frameworks for prioritizing PCB congeners, with a specific focus on this compound.

Prioritization CriterionRelevance to this compound
Toxicity (Dioxin-like) Has a designated Toxic Equivalency Factor (TEF) from the World Health Organization, indicating its potential to cause dioxin-like effects. usask.causgs.gov
Persistence As a tetrachlorinated biphenyl, it is environmentally persistent and resistant to degradation.
Bioaccumulation Potential High lipophilicity leads to significant bioaccumulation in fatty tissues of organisms.
Environmental Prevalence While not always the most abundant congener, its presence in environmental samples contributes to the overall dioxin-like toxicity.
Contribution to Total TEQ The product of its concentration and its TEF determines its contribution to the total toxic equivalency of a PCB mixture. epa.gov

By integrating these factors, environmental managers can develop a prioritized list of PCB congeners, allowing for more targeted and effective risk management strategies.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying 3,4,4',5-tetrachlorobiphenyl (PCB-81) in environmental samples?

  • Methodology : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or isotope dilution techniques for precise quantification. Internal standards like 13C12^{13}\text{C}_{12}-labeled PCB-81 (CAS: 70362-50-4) are critical for correcting matrix effects and recovery losses. For low-concentration samples (e.g., sediments), employ a cleanup step using silica gel or Florisil columns to remove interfering compounds .
  • Example Protocol :

  • Spike samples with 13C12^{13}\text{C}_{12}-PCB-81 (40 pg detection limit) to track recovery rates .
  • Analyze using a DB-5MS capillary column (60 m × 0.25 mm × 0.25 μm) with splitless injection and electron impact ionization .

Q. How does PCB-81 differ structurally and toxicologically from other non-ortho-substituted PCBs like PCB-77 and PCB-126?

  • Structural Analysis : PCB-81 (3,4,4',5-tetrachloro substitution) lacks ortho-chlorine atoms, enabling a planar conformation similar to dioxins. This contrasts with PCB-77 (3,3',4,4'-tetrachloro) and PCB-126 (3,3',4,4',5-pentachloro), which have additional chlorination at the 3' or 5 positions, enhancing aryl hydrocarbon receptor (AhR) binding affinity .
  • Toxicity Data :

CongenerWHO-TEF (2005)AhR Activation Potency
PCB-810.0001Low
PCB-1260.1High
Toxicity equivalency factors (TEFs) are lower for PCB-81 due to reduced persistence in biological systems .

Advanced Research Questions

Q. What experimental design considerations are critical for studying PCB-81’s environmental fate in lake sediments?

  • Key Factors :

  • Congener-Specific Degradation : Monitor anaerobic dechlorination pathways using microcosm experiments. PCB-81 is resistant to microbial degradation compared to higher chlorinated congeners, requiring long-term incubation (6–12 months) .
  • Matrix Effects : Sediment organic carbon content (>2%) significantly influences PCB-81 binding. Use Soxhlet extraction with acetone/hexane (1:1 v/v) for optimal recovery .
    • Data Interpretation : Pair sediment core data with 210Pb^{210}\text{Pb} dating to correlate PCB-81 deposition with historical industrial activity .

Q. How can researchers resolve contradictions in PCB-81 concentration data across different analytical platforms?

  • Common Issues : Discrepancies arise from variations in detection limits (e.g., 0.1 ng/mL in GC-MS vs. 5.2 pg/g in HRMS) and matrix interferences (e.g., co-eluting lipids in biota).
  • Resolution Strategies :

  • Cross-validate methods using certified reference materials (CRMs) like Wellington Labs’ WP-CS series, which include PCB-81 at 0.1–800 ng/mL concentrations .
  • Apply principal component analysis (PCA) to distinguish technical artifacts (e.g., column bleed) from true congener signals .

Q. What advanced techniques are used to study PCB-81’s interaction with human cytochrome P450 enzymes?

  • Methodology :

  • In Vitro Assays : Use recombinant CYP1A1/1B1 enzymes to measure PCB-81 metabolism via LC-MS/MS. Monitor hydroxylated metabolites (e.g., 4-OH-PCB-81) as biomarkers of exposure .
  • Molecular Docking : Simulate PCB-81’s binding affinity to AhR using AutoDock Vina, comparing it to TCDD (dioxin) for mechanistic insights .

Methodological Notes

  • Stability : Store PCB-81 solutions in amber vials at –20°C to prevent photodegradation. Neat standards (5 mg) have a shelf life of 2 years when sealed under nitrogen .
  • Regulatory Compliance : Use CRMs compliant with the Stockholm Convention (e.g., EN-1948-4 standards) for POPs monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,4',5-Tetrachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
3,4,4',5-Tetrachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.